Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate
Description
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a benzofuran derivative featuring a boronate ester at position 7 and a methyl carboxylate group at position 2. The compound’s molecular formula is C16H17BO5 (calculated molecular weight: ~300.12 g/mol). The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The methyl carboxylate substituent enhances solubility in polar solvents and may act as a directing group during synthesis via C-H borylation .
This compound is primarily used in pharmaceutical and materials science research to build complex aromatic frameworks. Its synthesis likely involves transition-metal-catalyzed borylation of pre-functionalized benzofuran precursors or direct C-H activation methodologies .
Properties
Molecular Formula |
C16H19BO5 |
|---|---|
Molecular Weight |
302.1 g/mol |
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-8-6-7-10-9-12(14(18)19-5)20-13(10)11/h6-9H,1-5H3 |
InChI Key |
VHHXFMZMCUUUMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(O3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Construction of Benzofuran Core and Carboxylate Group
According to recent studies, benzofuran derivatives bearing substituents at the 2-position can be synthesized via palladium-catalyzed coupling reactions followed by hydrolysis or esterification steps. For example, methyl 2-substituted benzofurans have been prepared by coupling brominated benzofuran intermediates with appropriate boronate esters or organometallic reagents, followed by hydrolysis or esterification to introduce the methyl carboxylate group.
Introduction of the Pinacol Boronate Group
The key step for the preparation of this compound is the installation of the boronate ester at the 7-position of the benzofuran ring. Two main approaches have been documented:
Suzuki-Miyaura Coupling: The 7-bromo or 7-iodo benzofuran-2-carboxylate intermediate is reacted with pinacol boronate reagents under palladium catalysis conditions. For example, PdCl₂(dppf)·CH₂Cl₂ with K₃PO₄ as base in MeCN solvent has been effectively used to couple aryl halides with pinacol boronates.
Direct Borylation: Alternatively, direct C–H borylation at the 7-position of benzofuran derivatives using iridium catalysts and bis(pinacolato)diboron reagents can be employed, though this method is less commonly reported for this specific compound.
Representative Synthetic Route
A typical synthetic sequence based on the literature is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Bromination of methyl benzofuran derivative with Br₂ in CH₂Cl₂ at room temperature | Formation of 7-bromo methyl benzofuran-2-carboxylate intermediate | ~97% |
| 2 | Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl boronate using PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, n-Bu₄NBr in MeCN | Installation of pinacol boronate at 7-position | Variable, typically 60-80% |
| 3 | Hydrolysis or esterification if necessary to adjust carboxylate functionality | Final product formation | — |
Experimental Details
Bromination: Addition of bromine (Br₂) to methyl benzofuran in dichloromethane (CH₂Cl₂) at room temperature for 30 minutes yields the dibromo intermediate with high efficiency. The reaction mixture is washed with aqueous sodium thiosulfate and brine, dried, and concentrated to isolate the brominated product.
Suzuki Coupling: The brominated benzofuran intermediate is coupled with pinacol boronate derivatives in the presence of palladium catalyst PdCl₂(dppf)·CH₂Cl₂ and potassium phosphate (K₃PO₄) base in acetonitrile (MeCN). Tetrabutylammonium bromide (n-Bu₄NBr) is often added as a phase-transfer catalyst. The reaction proceeds under mild heating with stirring, followed by purification via column chromatography.
Purification: The final product is purified by preparative thin-layer chromatography (PTLC) or silica gel column chromatography using solvent mixtures such as n-hexane and dichloromethane.
Optimization of Reaction Conditions
Optimization studies have shown that the choice of solvent, temperature, and reagents significantly affects the yields of intermediates and final products. For example, trifluoroacetic anhydride in dichloromethane at room temperature provides good yields for benzofuran formation. Lower temperatures or alternative solvents can reduce yields.
| Entry | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | (CF₃CO)₂O | CH₂Cl₂ | Room Temp | 64 (isolated) |
| 2 | Tf₂O + 2,5-(t-Bu)₂pyridine | CH₂Cl₂ | Room Temp | 56 |
| 3 | (CF₃CO)₂O | CHCl₃ | Room Temp | 0 |
| 4 | (CF₃CO)₂O | Et₂O | Room Temp | 59 |
This data highlights the importance of reagent and solvent choice for efficient synthesis.
Summary of Key Research Findings
The Suzuki-Miyaura coupling is the most reliable and widely used method for introducing the pinacol boronate group onto the benzofuran ring at the 7-position.
Bromination of methyl benzofuran precursors is efficiently performed with bromine in dichloromethane at room temperature, yielding high purity intermediates suitable for coupling.
Optimization of reaction conditions such as solvent and temperature can significantly impact yields, with dichloromethane and room temperature being optimal for many steps.
The use of PdCl₂(dppf)·CH₂Cl₂ as a catalyst and K₃PO₄ as base in MeCN solvent is effective for Suzuki coupling with pinacol boronate esters.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
Aryl or Vinyl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Carboxylic Acids: From hydrolysis reactions.
Scientific Research Applications
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Catalysis: Employed in catalytic processes due to its boronate group, which can facilitate various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronate group acts as a nucleophile, facilitating the formation of new bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Heterocycle Modifications
- 7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2,3-Dihydrobenzo[b]furan (CAS 934586-50-2): Structure: Partially saturated benzofuran (dihydrofuran ring) with boronate at position 6. Molecular Formula: C14H19BO3; Molecular Weight: 246.11 g/mol .
- 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isobenzofuran-1(3H)-one (CAS 478375-39-2): Structure: Isobenzofuranone core with a lactone group and boronate at position 6. Molecular Formula: C14H15BO4; Molecular Weight: 266.08 g/mol . Key Difference: The lactone group introduces polarity and acidity, altering solubility and stability compared to the target compound.
Substituent Position and Electronic Effects
2-(Benzofuran-7-yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (CAS 915412-92-9):
- Methyl 2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinate (CAS 1083168-93-7): Structure: Pyridine-based boronate with methoxy and carboxylate groups. Molecular Formula: C15H20BNO5; Molecular Weight: 305.14 g/mol .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group facilitates Suzuki-Miyaura coupling with aryl halides or triflates . The electron-withdrawing carboxylate at position 2 slightly deactivates the benzofuran ring, which may slow transmetallation but improve regioselectivity. In contrast:
Physical and Spectral Properties
Research Findings and Key Considerations
- C-H Borylation Efficiency : Studies indicate that electron-deficient arenes, like carboxylate-substituted benzofurans, undergo slower borylation but with higher selectivity .
- Stability : Boronate esters in benzofurans are generally stable under anhydrous conditions but prone to hydrolysis in acidic or aqueous environments.
Biological Activity
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological studies, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C16H22BNO3
- CAS Number : 1857348-94-7
- Molecular Weight : 287.17 g/mol
Biological Activity Overview
Research has indicated that derivatives of benzofuran compounds exhibit a range of biological activities including anti-cancer properties, anti-inflammatory effects, and neuroprotective actions. The specific compound has been studied for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Recent studies have shown that benzofuran derivatives can significantly inhibit the growth of cancer cells. For instance:
- A study demonstrated that introducing methyl groups at specific positions on the benzofuran ring enhanced antiproliferative activity. Compounds with a methyl group at the C–3 position showed increased potency compared to their unsubstituted counterparts .
| Compound | Position of Methyl Group | Antiproliferative Activity (GI50) |
|---|---|---|
| 10h | C–3 | 2–4 times greater than unsubstituted |
| 10g | C–7 | Lower activity compared to 10h |
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization by disrupting microtubule dynamics .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, treatment with certain derivatives resulted in a significant increase in caspase-3 activation in A549 cells .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Neuroinflammatory Models : In cellular models of neurodegeneration induced by hyperphosphorylated tau protein, certain derivatives restored cell viability and reduced inflammatory markers such as NO and TNF-α .
- Cancer Cell Lines : A broad spectrum of cancer cell lines was tested for growth inhibition. The compound demonstrated effective inhibition against over 70% of evaluated lines with GI50 values often below 1 µM .
Q & A
Q. Table 1. Key Spectral Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
